molecular formula C11H16N2OS B14810484 5-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-3-amine

5-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-3-amine

Cat. No.: B14810484
M. Wt: 224.32 g/mol
InChI Key: MWONVPNZZOXMBJ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-3-amine is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.326 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-3-amine typically involves multiple steps, including the formation of the pyridine ring and the introduction of the cyclopropoxy, dimethylamino, and methylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced pyridine derivatives, and substituted pyridine compounds. These products are often characterized using techniques such as NMR, HPLC, and LC-MS .

Scientific Research Applications

5-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-3-amine is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

  • 5-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-2-amine
  • 5-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-4-amine

Uniqueness

5-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-6-methylsulfanylpyridin-3-amine

InChI

InChI=1S/C11H16N2OS/c1-13(2)8-6-10(14-9-4-5-9)11(15-3)12-7-8/h6-7,9H,4-5H2,1-3H3

InChI Key

MWONVPNZZOXMBJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(N=C1)SC)OC2CC2

Origin of Product

United States

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